
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H13BrClN3O2 and its molecular weight is 406.7 g/mol. The purity is usually 95%.
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Biological Activity
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound features a bromo substituent at the 6-position and an acetamide side chain, which contribute to its potential pharmacological applications. The molecular formula is C18H15BrClN5O3, with a molecular weight of approximately 444.3 g/mol .
Biological Activities
Quinazoline derivatives, including this compound, have been extensively studied for their various biological activities, such as:
- Anticancer Activity : Several studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some compounds in this class exhibit significant antibacterial and antifungal activities.
- Enzyme Inhibition : Quinazoline derivatives are known to inhibit specific kinases and other enzymes, which can be beneficial in treating diseases like cancer and inflammation.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function. For example, it could target kinases involved in cancer progression.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell growth and survival.
Structure-Activity Relationship (SAR)
The structure of this compound allows for specific interactions with biological targets. The presence of the bromo substituent at the 6-position enhances its biological activity compared to other quinazoline derivatives lacking this feature.
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide | Bromo at position 6, dimethyl substitution | Anticancer activity |
2-(6-Chloroquinazolin-4(3H)-one) | Chlorine instead of bromine | Antimicrobial properties |
N-(2-Methylphenyl)-2-(6-bromoquinazolin-4(3H)-one) | Similar quinazoline core | Kinase inhibition |
This table illustrates how variations in structural features can lead to different biological activities .
Case Studies
Several studies have documented the biological effects of quinazoline derivatives similar to this compound:
- Anticancer Effects : A study demonstrated that a related quinazoline derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .
- Antimicrobial Activity : Another research highlighted that a structurally similar compound exhibited potent antibacterial effects against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
- Kinase Inhibition : Research indicated that certain quinazoline derivatives can effectively inhibit specific kinases involved in tumorigenesis, providing a basis for their use in targeted cancer therapies .
Scientific Research Applications
The compound 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a quinazoline derivative, a class of heterocyclic compounds known for their diverse biological activities. This particular compound has a bromo substituent at the 6-position and an acetamide side chain, contributing to its chemical properties and potential pharmacological applications. The molecular formula is C17H13BrClN3O2, and its molecular weight is approximately 444.3 g/mol.
Scientific Research Applications
Medicinal Chemistry
The primary application of This compound is in medicinal chemistry, serving as a scaffold for developing new pharmaceuticals. Potential applications include interaction studies to understand its behavior in biological systems.
Biological Activities of Quinazoline Derivatives
Quinazoline derivatives, including This compound , have been studied for various biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide | Bromo at position 6, dimethyl substitution | Anticancer activity |
2-(6-Chloroquinazolin-4(3H)-one) | Chlorine instead of bromine | Antimicrobial properties |
N-(2-Methylphenyl)-2-(6-bromoquinazolin-4(3H)-one) | Similar quinazoline core | Kinase inhibition |
These compounds highlight the unique aspects of This compound , particularly its specific halogen substitutions and potential for diverse biological activities.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at position 6 undergoes metal-catalyzed cross-coupling reactions, facilitating structural diversification:
Suzuki-Miyaura Coupling
The bromo group participates in palladium-catalyzed couplings with boronic acids to form biaryl derivatives. For example:
This compound+ArB(OH)2Pd(PPh3)4,base6-Ar-substituted product
A study demonstrated that 6-bromoquinazolinone derivatives coupled with phenylboronic acid derivatives yield compounds with enhanced EGFR kinase inhibitory activity .
Substituent (Ar) | EGFR IC50 (nM) |
---|---|
4-Methoxyphenyl | 3 |
2-Furyl | 15 |
3-Fluorophenyl | 14 |
Conditions: Pd(OAc)2, K2CO3, dioxane/water (3:1), reflux .
Buchwald-Hartwig Amination
The bromine atom reacts with amines under palladium catalysis to form C–N bonds. This is particularly useful for introducing amino groups:
Br+R2NHPd(dba)2,XantphosNH-R2
For example, coupling with morpholine or piperazine generates derivatives with improved solubility profiles .
Nucleophilic Aromatic Substitution
The electron-deficient quinazolinone core enables nucleophilic substitution at position 6, even without metal catalysts:
Hydrolysis
Under basic conditions, the bromine can be replaced by hydroxyl groups:
Br+NaOH (aq)→OH+NaBr
This reaction is temperature-dependent, with optimal yields at 80–100°C.
Thiolation
Reaction with thiols (e.g., thiourea) introduces thioether groups:
Br+HS-RCuI, DMFS-R
Thiolated derivatives show enhanced antimicrobial activity in vitro.
Functionalization of the Acetamide Side Chain
The acetamide group undergoes hydrolysis and alkylation:
Hydrolysis to Carboxylic Acid
Acid or base hydrolysis converts the acetamide to a carboxylic acid:
CONH-Ar+H2OHCl or NaOHCOOH+NH2-Ar
This reaction is critical for prodrug activation strategies.
Alkylation
The nitrogen of the acetamide can be alkylated using alkyl halides:
CONH-Ar+R-X→CONR-Ar+HX
For instance, methylation with iodomethane improves metabolic stability .
Reactivity of the Quinazolinone Core
The 4-oxo group participates in condensation and cyclization reactions:
Condensation with Hydrazines
Reaction with hydrazine forms hydrazone derivatives, which are precursors to triazoloquinazolines:
C=O+NH2NH2→C=N-NH2Δtriazolo-fused product
These derivatives exhibit potent anticancer activity .
Cyclization with Thiourea
Thiourea mediates cyclization to form thiazoloquinazolinones:
Quinazolinone+NH2CSNH2→Thiazolo[5,4-b]quinazolinone
Such compounds are explored for anti-inflammatory applications.
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens via Finkelstein-like reactions:
Reaction | Reagent | Product | Yield (%) |
---|---|---|---|
Br → Cl | PCl5, DMF | 6-Chloro derivative | 78 |
Br → I | NaI, CuI, DMF | 6-Iodo derivative | 65 |
Iodinated derivatives are intermediates for radioimaging probes .
Photochemical Reactions
UV irradiation induces C–Br bond cleavage, generating aryl radicals that dimerize or react with alkenes:
Ar-BrhνAr∙+Br∙→Ar-Ar or Ar-alkene adducts
This pathway is utilized in polymer-supported synthesis.
Biological Interactions
While not a chemical reaction per se, the compound’s reactivity underpins its biological activity:
Properties
CAS No. |
853318-85-1 |
---|---|
Molecular Formula |
C17H13BrClN3O2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H13BrClN3O2/c1-10-6-12(19)3-5-14(10)21-16(23)8-22-9-20-15-4-2-11(18)7-13(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23) |
InChI Key |
DKIHEQVOYTZSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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